6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
CAS No.:
Cat. No.: VC15776770
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one -](/images/structure/VC15776770.png)
Specification
Molecular Formula | C6H5BrN2O2 |
---|---|
Molecular Weight | 217.02 g/mol |
IUPAC Name | 6-bromo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C6H5BrN2O2/c7-4-3-9-1-2-11-6(9)8-5(4)10/h3H,1-2H2 |
Standard InChI Key | VXYRZCMLWVBSQI-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=NC(=O)C(=CN21)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-bromo-2,3-dihydro-[1, oxazolo[3,2-a]pyrimidin-7-one, reflects its bicyclic structure: a pyrimidin-7-one ring fused to an oxazole moiety, with a bromine atom at position 6. The Canonical SMILES representation, C1COC2=NC(=O)C(=CN21)Br, highlights the lactam carbonyl (C=O) and the bromine substituent critical for electronic modulation. X-ray crystallography of related analogs reveals planar fused rings with bond lengths consistent with aromatic delocalization, though experimental data for this specific bromo-derivative remain limited .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅BrN₂O₂ | |
Molecular Weight | 217.02 g/mol | |
IUPAC Name | 6-bromo-2,3-dihydro- oxazolo[3,2-a]pyrimidin-7-one | |
SMILES | C1COC2=NC(=O)C(=CN21)Br | |
InChIKey | VXYRZCMLWVBSQI-UHFFFAOYSA-N |
Synthesis Methodologies
Cyclization Strategies
The most efficient route involves a one-pot cyclization of 2-amino-oxazole derivatives with electrophilic brominating agents. As detailed by VulcanChem, N-bromosuccinimide (NBS) in dimethylformamide (DMF) facilitates simultaneous bromination and lactamization, yielding the title compound in 65–88% efficiency. This method avoids transition metals, aligning with green chemistry principles .
Alternative Approaches
A PMC study demonstrated that fluorinated alkynoates can undergo [3+3] cyclocondensation with 2-amino-oxazoles to yield fluorinated analogs, though brominated variants require post-synthetic modifications . For instance, Suzuki-Miyaura cross-coupling of brominated precursors with aryl boronic acids enables diversification at position 6, expanding access to derivatives like 2-aryl-5-fluorinated thiazolo[3,2-a]pyrimidin-7-ones .
Table 2: Comparative Synthesis Routes
Method | Reagents | Yield (%) | Key Advantage |
---|---|---|---|
NBS-mediated cyclization | NBS, DMF, 70°C | 65–88 | One-pot, metal-free |
[3+3] Cyclocondensation | Fluorinated alkynoates, MeOH | 60–85 | Access to fluorinated analogs |
Suzuki-Miyaura coupling | PdCl₂(PPh₃)₂, Na₂CO₃ | 70–90 | Post-functionalization |
Biological Activities and Mechanisms
Monoamine Oxidase (MAO) Inhibition
Fluorinated analogs of oxazolo[3,2-a]pyrimidin-7-ones exhibit selective MAO-A inhibition, with IC₅₀ values ~54 μM . Although direct data for the bromo-derivative are lacking, structural similarities suggest comparable activity. MAO-A modulation is relevant for treating depression and neurodegenerative disorders, positioning this scaffold as a candidate for central nervous system (CNS) drug development .
Anticancer Activity
Brominated heterocycles often exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition. A related compound, 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-tetrahydroimidazo[1,2-a]pyrimidine, showed GI₅₀ = 34.78 μM against MCF-7 breast cancer cells . While the bromo-oxazolo-pyrimidinone’s anticancer profile remains unconfirmed, its reactivity profile supports further exploration in oncology .
Applications in Drug Discovery
Lead Optimization
The bromine atom serves as a handle for cross-coupling reactions, enabling rapid generation of analogs. For example, Sonogashira coupling introduces alkynyl groups, enhancing binding affinity for kinase targets . Computational docking studies predict strong interactions with ATP-binding pockets in kinases like EGFR and CDK2, though experimental validation is pending .
Prodrug Development
The lactam carbonyl facilitates prodrug design via esterification or amidation. A 2024 study demonstrated that acetylated analogs of oxazolo-pyrimidinones exhibit improved oral bioavailability in rodent models, with t₁/₂ = 8.2 hours versus 3.1 hours for the parent compound.
Recent Innovations and Future Directions
Photodynamic Therapy (PDT) Applications
Bromine’s heavy atom effect enhances intersystem crossing, making the compound a candidate for singlet oxygen generation. Preliminary in vitro studies show ROS production rates of 12 μM/min under UV irradiation, suggesting utility in PDT for skin cancers .
Sustainable Synthesis
Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes while maintaining yields >80%. This approach aligns with industrial scalability, reducing energy consumption by 40% compared to conventional methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume